molecular formula C6H10N4O B2564663 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide CAS No. 1702195-07-0

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2564663
CAS No.: 1702195-07-0
M. Wt: 154.173
InChI Key: FMGSYWXMDFXXLN-UHFFFAOYSA-N
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Description

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazole ring is a versatile scaffold in drug design, often used to develop compounds with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as androgen receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby inhibiting the growth of prostate cancer cells . The pyrazole ring’s structure allows it to fit into the receptor’s binding site, preventing the natural ligand from activating the receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to act as an androgen receptor antagonist makes it particularly valuable in medicinal chemistry for developing prostate cancer treatments .

Properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-2-5(7)9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,7,9)(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGSYWXMDFXXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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